N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by:
- A 2-fluorobenzyl substituent at the 3-position of the triazole ring.
- A thioacetamide group at the 7-position, linked to a 4-ethylphenyl moiety.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-2-14-7-9-16(10-8-14)25-18(29)12-30-21-19-20(23-13-24-21)28(27-26-19)11-15-5-3-4-6-17(15)22/h3-10,13H,2,11-12H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDBWJQSFDILKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions to introduce the fluorobenzyl moiety.
Attachment of the Ethylphenyl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the ethylphenyl group.
Formation of the Thioacetamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazolopyrimidine ring or the fluorobenzyl group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry. This article provides an in-depth exploration of its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C21H19FN6OS
- Molecular Weight : 422.5 g/mol
Structural Characteristics
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of a thioether linkage enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. The mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Interference with DNA Synthesis : The pyrimidine component can disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
- Reactive Oxygen Species Generation : Some derivatives induce oxidative stress, enhancing cytotoxicity against cancer cells.
Case Study: Anticancer Efficacy
A study on related triazolo-pyrimidine derivatives demonstrated IC50 values as low as 0.5 μM against MCF-7 breast cancer cells, indicating strong potential for further development as anticancer agents.
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A comparative analysis of triazole derivatives indicated minimum inhibitory concentrations (MICs) ranging from 1-8 μg/mL against multiple bacterial strains, suggesting a strong profile for antimicrobial applications.
Mechanism of Action
The mechanism of action of “N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the triazolopyrimidine ring suggests potential interactions with kinase enzymes or other protein targets.
Comparison with Similar Compounds
A. Substituent Effects on Physicochemical Properties
- Fluorine Impact: The 2-fluorobenzyl group in the target compound likely enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs like 9b or 21 .
- Thioacetamide vs.
- Solubility : The 4-ethylphenyl group may reduce aqueous solubility compared to morpholine (9e ) or piperidine (21 ) derivatives, which have polar tertiary amines .
Biological Activity
N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS#: 863458-50-8) is a compound with significant potential in pharmacological applications, particularly in oncology and antimicrobial therapies. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C21H19FN6OS
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a triazolopyrimidine core, which is known for diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Research indicates that derivatives of triazolopyrimidines exhibit potent antitumor properties. For instance, a study highlighted the antiproliferative effects of similar compounds against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The IC50 values for effective compounds ranged from 17.83 μM to 19.73 μM, suggesting that modifications to the triazolopyrimidine structure can enhance biological efficacy .
- Mechanisms of Action :
- Antimicrobial Properties :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the triazole and pyrimidine components. A common method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of triazolo[4,5-d]pyrimidine derivatives and tested their efficacy against breast cancer cell lines. Among the tested compounds, those structurally similar to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antibacterial Activity
Another research focused on the antibacterial properties of triazole derivatives showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that the thioacetamide moiety contributes positively to the antimicrobial profile .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
